molecular formula C19H18O5 B14514096 3-[(2,4,5-Trimethoxyphenyl)methyl]-4H-1-benzopyran-4-one CAS No. 63006-56-4

3-[(2,4,5-Trimethoxyphenyl)methyl]-4H-1-benzopyran-4-one

Cat. No.: B14514096
CAS No.: 63006-56-4
M. Wt: 326.3 g/mol
InChI Key: HKBCCYPGVDCNMD-UHFFFAOYSA-N
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Description

3-(2,4,5-Trimethoxybenzyl)-4H-chromen-4-one is an organic compound known for its unique chemical structure and properties It belongs to the class of chromones, which are characterized by a benzopyranone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,5-Trimethoxybenzyl)-4H-chromen-4-one typically involves the condensation of 2,4,5-trimethoxybenzaldehyde with a suitable chromone precursor under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then heated to facilitate the formation of the chromone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,4,5-Trimethoxybenzyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrochromones.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

3-(2,4,5-Trimethoxybenzyl)-4H-chromen-4-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,4,5-Trimethoxybenzyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It can inhibit or activate enzymes, bind to receptors, and modulate signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,5-Trimethoxybenzyl alcohol
  • 3,4,5-Trimethoxybenzyl alcohol
  • 2,3,4-Trimethoxybenzyl alcohol

Uniqueness

3-(2,4,5-Trimethoxybenzyl)-4H-chromen-4-one is unique due to its chromone structure combined with the trimethoxybenzyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.

Properties

CAS No.

63006-56-4

Molecular Formula

C19H18O5

Molecular Weight

326.3 g/mol

IUPAC Name

3-[(2,4,5-trimethoxyphenyl)methyl]chromen-4-one

InChI

InChI=1S/C19H18O5/c1-21-16-10-18(23-3)17(22-2)9-12(16)8-13-11-24-15-7-5-4-6-14(15)19(13)20/h4-7,9-11H,8H2,1-3H3

InChI Key

HKBCCYPGVDCNMD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CC2=COC3=CC=CC=C3C2=O)OC)OC

Origin of Product

United States

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